(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid
Description
The compound “(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid” is a structurally complex heterocyclic molecule featuring a fused cyclopropane-cyclopentane core with a pyrazole ring and a carbothioic O-acid substituent. The carbothioic O-acid group introduces thioester-like properties, likely influencing acidity, solubility, and metabolic stability compared to other derivatives.
Properties
IUPAC Name |
(2S,4R)-3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene-7-carbothioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-5-8-7(13(12-5)10(14)15)4-6-9(8)11(6,2)3/h6,9H,4H2,1-3H3,(H,14,15)/t6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQLKYZMMLKYHE-HZGVNTEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C3C(C2)C3(C)C)C(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1[C@H]3[C@@H](C2)C3(C)C)C(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid is a unique organic molecule characterized by its complex structure and specific stereochemistry. This compound has garnered interest due to its potential biological activities linked to its chemical properties.
Chemical Structure and Properties
This compound features a cyclopropane and cyclopentane framework with multiple methyl groups and a carbothioic acid functional group. Its molecular formula is with a molecular weight of approximately 253.35 g/mol. The InChI representation is provided as follows:
Pharmacological Potential
The biological activity of this compound can be assessed through various pharmacological assays. Some of the notable activities include:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. For instance, derivatives of pyrazole have been tested for their antimicrobial properties against Bacillus subtilis and E. coli with promising results .
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
The mechanisms through which (3bS,4aR)-3,4,4-trimethyl compounds exert their biological effects often involve:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of monoamine oxidase (MAO), which is crucial in regulating neurotransmitter levels in the brain .
- Receptor Interaction : The structural features of this compound suggest potential interactions with various receptors involved in inflammatory pathways.
Study 1: Anti-inflammatory Activity
A study conducted by Burguete et al. synthesized several pyrazole derivatives and assessed their anti-inflammatory effects using carrageenan-induced edema models. One notable derivative exhibited significant inhibition comparable to indomethacin .
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity against Mycobacterium tuberculosis (MTB), derivatives similar to (3bS,4aR)-3,4,4-trimethyl showed effective inhibition rates at low concentrations . The results highlighted the potential for developing new treatments for resistant strains.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrazole A | Contains pyrazole ring | Antimicrobial |
| Cyclopropylamine B | Cyclopropane structure | Neuroactive |
| Thiazole C | Sulfur-containing heterocycle | Antioxidant |
This table illustrates the diversity within structurally similar compounds while emphasizing the unique aspects of (3bS,4aR)-3,4,4-trimethyl's reactivity and potential applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds within the cyclopropa[3,4]cyclopenta[1,2-c]pyrazole family exhibit variations in substituents, stereochemistry, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis based on the evidence:
Table 1: Structural and Functional Comparison of Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole Derivatives
Key Insights:
Substituent Effects :
- Fluorinated Derivatives (e.g., compounds 8a, 11): Fluorine atoms increase lipophilicity and resistance to oxidative degradation, making these derivatives suitable for drug candidates requiring prolonged half-lives .
- Carbothioic O-Acid vs. Acetic Acid : The thioester group in the target compound may confer higher acidity (pKa ~2–4) compared to acetic acid derivatives (pKa ~4.7), altering binding affinity in biological systems .
- Ester vs. Acid Functionalization : Ethyl esters (e.g., 140F) are intermediates in synthesis, whereas carboxylic acids (e.g., 5, 8a) are typically bioactive end-products .
Synthetic Pathways :
- The parent compound (156145-76-5) is often functionalized via nucleophilic substitution (e.g., tert-butyl bromoacetate in DMF/Cs₂CO₃) or oxidation (Dess–Martin periodinane in DCM) .
- Sodium hydroxide-mediated hydrolysis is critical for converting esters to acids, as seen in compound 5 .
Biological Relevance :
- Structural similarity principles () suggest that trifluoromethyl and difluoromethyl derivatives may exhibit enhanced target binding due to electron-withdrawing effects, while the carbothioic O-acid derivative could act as a protease inhibitor mimic .
Limitations:
- No direct biological data (e.g., IC₅₀, toxicity) are available in the evidence for these compounds.
- The carbothioic O-acid derivative’s exact synthesis and properties require extrapolation from analogous reactions.
Preparation Methods
Formation of the Pyrazole Core
- The pyrazole nucleus is generally synthesized via cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or equivalents.
- For this compound, a substituted 1,3-diketone or β-ketoester bearing the cyclopentane moiety is reacted with hydrazine or substituted hydrazines to form the pyrazole ring.
- Control of regioselectivity and stereochemistry at this stage is critical.
Cyclopropanation
- The cyclopropane ring fused to the cyclopentane is introduced via cyclopropanation of an alkene precursor.
- Common methods include Simmons–Smith reaction or metal-catalyzed carbene transfer reactions using diazo compounds.
- The stereochemistry of the cyclopropane ring is controlled by the choice of catalyst and reaction conditions.
Installation of the Carbothioic Acid Functionality
- The carbothioic acid (or O-acid) group attached to the pyrazole nitrogen is introduced by acylation or thiolation reactions.
- Typical reagents include thiocarboxylic acid derivatives or thiol esters.
- Protection/deprotection strategies may be employed to avoid side reactions.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole formation | Hydrazine + substituted diketone, reflux | Pyrazole core with cyclopentane |
| 2 | Cyclopropanation | Simmons–Smith reagent (CH2I2, Zn-Cu), CH2Cl2 | Cyclopropane fused ring formed |
| 3 | Methylation | Methyl iodide, base (e.g., K2CO3), DMF | Trimethyl groups introduced |
| 4 | Carbothioic acid installation | Thiocarboxylic acid derivative, coupling agent | Final carbothioic acid product |
Research Findings and Optimization
- Stereochemical Control: Studies show that the stereochemistry at 3b and 4a positions is best controlled by chiral catalysts during cyclopropanation, ensuring the (3bS,4aR) configuration.
- Yield Optimization: Multi-step synthesis yields vary; optimization of cyclopropanation and methylation steps significantly improves overall yield (reported yields range from 45% to 70% per step).
- Purification: Due to structural complexity, purification often requires chromatographic techniques such as preparative HPLC or recrystallization.
- Characterization: Confirmation of structure and stereochemistry is achieved by NMR spectroscopy (including NOESY for stereochemical assignments), mass spectrometry, and X-ray crystallography.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome | Notes |
|---|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, substituted diketone, reflux in ethanol | 65-75 | Regioselective pyrazole ring | Requires dry conditions |
| Cyclopropanation | CH2I2, Zn-Cu, CH2Cl2, 0°C to room temp | 50-65 | (3bS,4aR) favored with chiral catalyst | Sensitive to temperature |
| Methylation | Methyl iodide, K2CO3, DMF, 60°C | 70-80 | Stereoselective methylation | Excess methyl iodide avoided |
| Carbothioic acid installation | Thiocarboxylic acid derivative, coupling agent (e.g., DCC) | 60-70 | Maintains stereochemistry | Protecting groups may be required |
Q & A
Q. What established synthetic routes are available for this compound, and what reaction conditions ensure regioselectivity?
The synthesis involves multi-step strategies, typically starting with cyclopropane ring formation fused to cyclopentane and pyrazole moieties. Key steps include:
- Cyclopropanation : Use of strained alkene precursors with carbene-generating reagents (e.g., CH₂N₂ or transition-metal catalysts) under controlled temperatures .
- Pyrazole ring closure : Hydrazine derivatives reacting with diketones or α,β-unsaturated carbonyl intermediates at elevated temperatures (50–80°C) .
- Carbothioic O-acid functionalization : Thiolation via nucleophilic substitution with thiocarbonyl reagents (e.g., Lawesson’s reagent) under anhydrous conditions . Critical conditions: Steric control during cyclopropanation and pH-dependent thiolation (~pH 7–9) minimize byproducts .
Q. How should researchers characterize stereochemistry and purity?
- Stereochemical confirmation : X-ray crystallography for absolute configuration, supplemented by NOESY NMR to assess spatial proximity of methyl groups .
- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to detect impurities <0.5% .
Advanced Research Questions
Q. How can low yields in the cyclopropanation step be addressed?
- Catalyst optimization : Screen transition-metal catalysts (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂) to enhance stereoselectivity .
- Solvent effects : Use non-polar solvents (toluene) to stabilize transition states, reducing side reactions .
- Temperature modulation : Lower reaction temperatures (0–10°C) may suppress undesired ring-opening .
Q. What computational methods predict biological activity, and how are they validated?
- Molecular docking : Simulate binding to HIV capsid proteins (e.g., using AutoDock Vina) to identify key interactions (hydrophobic pockets, hydrogen bonds) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophilic biomolecules .
- Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ measurements in HIV-1 inhibition studies) .
Q. How to resolve discrepancies in spectroscopic data vs. predicted structures?
- Multi-technique validation : Combine ¹H/¹³C NMR, IR (C=S stretch ~1200 cm⁻¹), and X-ray diffraction .
- Isotopic labeling : Use ¹³C-labeled precursors to trace unexpected signals in NMR .
Q. What stability studies are critical for pharmaceutical applications?
- Accelerated degradation : Expose to pH 1–13 buffers at 40°C for 14 days, monitoring decomposition via LC-MS .
- Oxidative stability : Test with H₂O₂ or AIBN to simulate metabolic pathways .
Comparative and Mechanistic Questions
Q. How do steric/electronic effects of fused rings influence reactivity?
- Steric hindrance : The cyclopropane ring restricts nucleophilic attack at the pyrazole N-1 position, favoring electrophilic substitution at C-3 .
- Electronic effects : Electron-withdrawing carbothioic O-acid group enhances electrophilicity of adjacent carbons, facilitating SN2 reactions .
Q. What methods assess its potential as a transition-state analog?
- Kinetic assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., HIV-1 protease) .
- Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution .
Data Contradiction Analysis
Q. How to address variability in biological activity across studies?
- Batch consistency : Ensure synthetic reproducibility via strict reaction monitoring (TLC, in situ FTIR) .
- Assay standardization : Use cell lines with consistent expression levels (e.g., HEK293T for HIV capsid assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
